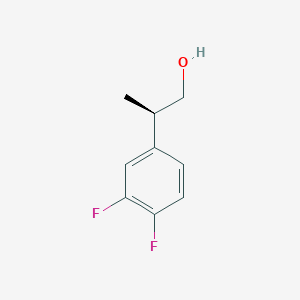

(2R)-2-(3,4-Difluorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONVLBOIFRPREG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 3,4 Difluorophenyl Propan 1 Ol

Enantioselective Reduction Strategies for Precursor Ketones

A primary approach to obtaining chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This strategy's success hinges on the stereocontrol exerted by the catalytic system, leading to the desired enantiomer in high purity.

Chiral Oxazaborolidine Catalysis in the Stereoselective Reduction of 1-(3',4'-Difluorophenyl)-3-nitro-propan-1-one

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent method for the enantioselective reduction of prochiral ketones. google.combeilstein-journals.org This reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane (B79455) source. google.comyoutube.comorganic-chemistry.org The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. acs.org The catalyst, typically derived from a chiral amino alcohol, creates a chiral environment that forces the hydride transfer from the borane to one specific face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer. acs.orgucla.edu

In the synthesis of precursors to (2R)-2-(3,4-Difluorophenyl)propan-1-ol, a key intermediate is 1-(3',4'-Difluorophenyl)-3-nitro-propan-1-one. The stereochemical reduction of the keto group in this intermediate is a critical step. snc.edu The use of a chiral oxazaborolidine catalyst, such as an (S)-Me-CBS catalyst, facilitates the formation of the corresponding (1R)-alcohol with high enantioselectivity. snc.edulibretexts.org This method has been demonstrated to be effective, yielding the desired chiral alcohol in good yields and high enantiomeric excess (ee). libretexts.org

| Catalyst System | Precursor Ketone | Product | Key Features |

| Chiral Oxazaborolidine / Borane | 1-(3',4'-Difluorophenyl)-3-nitro-propan-1-one | (1R)-1-(3',4'-Difluorophenyl)-3-nitro-propan-1-ol | High enantioselectivity, predictable stereochemistry. |

Application of Borane-Amine Complexes (e.g., Borane Dimethyl Sulfide (B99878), Borane-N,N-Diethyl Aniline) in Hydroxyl Group Formation

The borane source for the CBS reduction is often a borane-amine complex. These complexes are more stable and easier to handle than diborane (B8814927) gas. google.comquickcompany.in Borane dimethyl sulfide (BMS) and borane-N,N-diethyl aniline (B41778) are two commonly employed reagents. snc.edu BMS is a stable liquid and a convenient source of borane for various reductions, including the enantioselective reduction of ketones in the presence of oxazaborolidine catalysts. quickcompany.in It is highly soluble in many aprotic solvents and offers greater stability compared to borane-tetrahydrofuran (B86392) (BH3·THF). quickcompany.in

Borane-N,N-diethylaniline complex is another practical and safe source of borane, particularly for large-scale syntheses. It has been shown to be a high-quality reagent for enantioselective reductions. In the synthesis involving the reduction of 1-(3',4'-Difluorophenyl)-3-nitro-propan-1-one, both borane dimethyl sulfide and borane-N,N-diethyl aniline complex have been successfully used in conjunction with a chiral oxazaborolidine catalyst to yield the desired chiral nitro alcohol. snc.edu

| Borane Complex | Key Characteristics | Application |

| Borane Dimethyl Sulfide (BMS) | Stable liquid, high solubility, convenient handling. quickcompany.in | Stoichiometric reducing agent in CBS reductions. snc.eduquickcompany.in |

| Borane-N,N-Diethyl Aniline | Practical, safe for large-scale use, high quality. | Borane source for enantioselective ketone reductions. snc.edu |

Enzymatic Approaches for Stereospecific Production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, and Potential Relevance to Related Chiral Alcohols

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative to chemical catalysis for the synthesis of chiral alcohols. These enzymatic reductions often proceed with near-perfect enantioselectivity (>99% ee) and under mild reaction conditions.

A notable example is the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for the synthesis of Ticagrelor. Various ketoreductases have been identified and optimized to reduce the precursor ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the (S)-alcohol with excellent conversion and enantiomeric excess. For instance, a ketoreductase designated KR-01 has been used in a process with a high substrate concentration (500 g/L), achieving nearly 100% conversion and >99.9% ee.

The success of these enzymatic systems for a structurally similar chiral difluorophenyl alcohol suggests their potential applicability for the synthesis of this compound or its precursors. By screening enzyme libraries, it may be possible to identify a ketoreductase that can reduce a suitable propanone precursor with the desired (R)-selectivity. This approach holds promise for developing an environmentally friendly and highly efficient manufacturing process.

Multi-Step Synthesis Pathways Involving this compound Formation

The construction of the target molecule often begins with a simpler, commercially available starting material, followed by a series of reactions to build the required carbon skeleton and introduce the necessary functional groups.

Derivation from 1,2-Difluorobenzene (B135520) and Subsequent Chain Elongation

A common starting material for the synthesis of 3,4-difluorophenyl-containing compounds is 1,2-difluorobenzene. snc.edu A key strategy for chain elongation is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of an acyl group onto the benzene (B151609) ring.

In a documented synthetic route, 1,2-difluorobenzene undergoes a Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. snc.edu This reaction selectively installs a three-carbon chain at the 4-position of the difluorobenzene ring, yielding 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. snc.edu This ketone serves as a versatile intermediate for further transformations.

Formation of Nitro Intermediates Preceding Chiral Reduction

Following the chain elongation, the next step often involves the introduction of a nitro group, which can be a precursor to other functional groups or play a role in subsequent cyclization reactions. The intermediate 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one can be converted to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one. snc.edu This conversion is typically achieved by nucleophilic substitution of the chloride with a nitrite (B80452) source. For instance, the reaction can be carried out using sodium iodide and a source of the nitro group in a solvent like N,N-dimethylformamide. snc.edu

The resulting nitro ketone, 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one, is the direct precursor for the enantioselective reduction step described in section 2.1.1. snc.edu The chiral reduction of this nitro intermediate is a pivotal step in establishing the stereochemistry of the final alcohol product. snc.edu

Stereochemical Characterization and Control of 2r 2 3,4 Difluorophenyl Propan 1 Ol

Methodologies for Determining Absolute Configuration and Enantiomeric Purity

The determination of a chiral molecule's absolute configuration—the exact three-dimensional arrangement of its atoms—is a cornerstone of stereochemical analysis. The most definitive method is single-crystal X-ray crystallography, which provides an unambiguous structural elucidation of the molecule in the solid state. nih.gov However, its application is contingent upon the ability to grow high-quality crystals, which is not always feasible.

Alternative methods, such as Vibrational Circular Dichroism (VCD), offer powerful means to determine absolute configuration for molecules in solution by comparing experimentally measured spectra with those predicted by quantum chemical calculations. nih.gov Enantiomeric purity, or enantiomeric excess (ee), is a measure of the prevalence of one enantiomer over the other. It is commonly quantified using chiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Advanced Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are indispensable for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are at the forefront of these techniques, relying on the use of a Chiral Stationary Phase (CSP). nih.govnumberanalytics.com

A CSP creates a chiral environment where the two enantiomers of a racemic mixture form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. phenomenex.com The choice of CSP and mobile phase is crucial for achieving effective separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely applicable and effective for a broad range of chiral compounds, including alcohols. sepscience.com

Table 1: Common Chiral Stationary Phases for Alcohol Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase System | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol, or other alcohol modifiers | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. |

| Cyclodextrin-Based | β-Cyclodextrin | Reversed-phase (e.g., Water/Acetonitrile) | Host-guest inclusion complex formation where the analyte fits into the chiral cavity of the cyclodextrin. |

| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal-phase (e.g., Hexane/Isopropanol) | π-π donor-acceptor interactions, hydrogen bonding, and dipole-dipole interactions. |

This table presents common CSPs and conditions applicable for the separation of chiral alcohols like (2R)-2-(3,4-Difluorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods for Enantiomeric Excess (ee) Determination (e.g., Chiral Derivatizing Agents like Mosher's Acid)

NMR spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a diastereomeric relationship. stackexchange.com Chiral Derivatizing Agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, are frequently used for this purpose. wikipedia.orgnih.gov

The chiral alcohol is esterified with both (R)- and (S)-MTPA, producing a mixture of diastereomeric esters. springernature.comnih.gov These diastereomers have distinct NMR spectra. By analyzing the ¹H or ¹⁹F NMR spectra, the relative integration of signals corresponding to each diastereomer allows for the precise calculation of the enantiomeric excess. bath.ac.ukfrontiersin.org Furthermore, the "Mosher method" allows for the assignment of the absolute configuration of the alcohol by systematically analyzing the differences in the chemical shifts (Δδ = δS-ester - δR-ester) of protons located near the newly formed chiral center. springernature.comnih.gov According to the established model, protons on one side of the MTPA plane will experience shielding (negative Δδ), while those on the other side will experience deshielding (positive Δδ), allowing for the assignment of the alcohol's stereochemistry. stackexchange.com

Table 2: Illustrative Data for Mosher's Ester Analysis of 2-(3,4-Difluorophenyl)propan-1-ol

| Proton Assignment | Hypothetical δ for (R)-Alcohol-(S)-MTPA Ester (ppm) | Hypothetical δ for (R)-Alcohol-(R)-MTPA Ester (ppm) | Calculated Δδ (δS - δR) (ppm) | Inferred Configuration Assignment |

|---|---|---|---|---|

| -CH₃ | 1.35 | 1.25 | +0.10 | Positive Δδ aligns with the model for protons on one side of the MTPA plane. |

| -CH- | 3.10 | 3.15 | -0.05 | Negative Δδ aligns with the model for protons on the opposite side. |

| Aromatic-H | 7.15 | 7.20 | -0.05 | Negative Δδ aligns with the model for protons on the opposite side. |

This table provides a hypothetical representation of NMR data used to determine absolute configuration via Mosher's method. The signs of the Δδ values are used to assign the stereocenter.

Spectroscopic and Diffraction Techniques for Confirming Stereochemical Purity and Conformation

Beyond chromatography and NMR, other spectroscopic techniques provide crucial data on stereochemical purity and molecular conformation. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comnih.gov VCD is particularly powerful for determining the absolute configuration of molecules in solution. nih.gov The experimental VCD spectrum is compared to a spectrum predicted by Density Functional Theory (DFT) calculations for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration. nih.gov

X-ray diffraction, specifically single-crystal X-ray crystallography, remains the gold standard for the unambiguous determination of absolute configuration and conformation in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom. This provides definitive proof of the stereochemistry.

Table 3: Representative Comparison of Experimental vs. Calculated VCD Data

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign | Assignment |

|---|---|---|---|---|

| 2975 | + | 2970 | + | C-H stretch |

| 1450 | - | 1455 | - | C-H bend |

| 1280 | + | 1275 | + | C-O stretch / C-H bend |

This table illustrates how the correlation between experimental and DFT-calculated VCD spectral signs is used to confirm the absolute configuration of a chiral molecule like this compound.

Derivatization Chemistry and Application of 2r 2 3,4 Difluorophenyl Propan 1 Ol in Complex Chiral Molecule Synthesis

Conversion Pathways to Chiral Cyclopropane (B1198618) Derivatives

The synthesis of chiral cyclopropane derivatives from (2R)-2-(3,4-difluorophenyl)propan-1-ol is a multi-step process that leverages the inherent chirality of the starting material to introduce new stereocenters with high control.

A key intermediate derived from the lineage of this compound is (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol. The synthesis of this nitro alcohol often begins with 1,2-difluorobenzene (B135520), which undergoes a series of reactions to introduce the three-carbon chain with the required functional groups. This typically involves a Friedel-Crafts acylation followed by reactions to introduce the nitro group and stereoselectively reduce a ketone to the desired (1R)-alcohol. google.com

The crucial cyclization of (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol to form the corresponding nitrocyclopropane (B1651597) is achieved through an intramolecular nucleophilic substitution. A common method for this transformation is the Mitsunobu reaction. In this reaction, the hydroxyl group of the nitro alcohol is activated by a reagent system such as triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD) or a similar azodicarboxylate. google.com This activation facilitates the intramolecular attack by the nitronate anion, formed by deprotonation of the α-carbon to the nitro group, to displace the activated hydroxyl group and form the cyclopropane ring. This cyclization proceeds with inversion of configuration at the carbon bearing the hydroxyl group, leading to the formation of (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane.

Table 1: Reagents for Cyclization of (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol

| Reagent | Role |

| Triphenylphosphine (PPh₃) | Activates the hydroxyl group |

| Diethylazodicarboxylate (DEAD) | Co-reagent in Mitsunobu reaction |

| Benzene (B151609) or other aprotic solvent | Reaction medium |

Following the successful cyclization to (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, the final step in generating the target chiral cyclopropylamine (B47189) is the reduction of the nitro group. This reduction is a critical transformation and can be accomplished using various reducing agents.

A widely employed method is catalytic hydrogenation. This involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com Another effective reducing agent is zinc dust in the presence of an acid, such as hydrochloric acid. google.com These reduction methods are generally efficient and provide the desired (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine with retention of the cyclopropane ring's stereochemistry. This chiral amine is a key intermediate in the synthesis of various pharmaceutical agents.

Table 2: Conditions for Reduction of (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane

| Reagent System | Product |

| Palladium on Carbon (Pd/C), H₂ | (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |

| Zinc dust, HCl | (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |

Exploration of Related Difluorophenyl Propanol (B110389)/Propanamine Analogs and Their Synthesis

The synthesis of analogs of this compound and its corresponding amine derivatives is of significant interest for structure-activity relationship (SAR) studies in drug discovery. These modifications can involve interconversions of the hydroxyl group or alterations to the aromatic ring system.

The hydroxyl group of this compound is a versatile functional handle for the synthesis of various analogs. Standard organic transformations can be applied to convert the alcohol into other functional groups.

One of the most direct conversions is the transformation of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This activated intermediate can then be subjected to nucleophilic substitution with a variety of nucleophiles to introduce new functionalities. For instance, reaction with sodium azide (B81097) would yield the corresponding azide, which can be subsequently reduced to the primary amine, (2R)-2-(3,4-difluorophenyl)propan-1-amine.

Alternatively, direct conversion of the alcohol to the amine can be achieved through methods like the Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide, followed by deprotection. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, which can then be used in a variety of further transformations, such as reductive amination to produce secondary or tertiary amines.

Table 3: Potential Functional Group Interconversions of the Hydroxyl Group

| Reagent(s) | Product Functional Group |

| TsCl, pyridine | Tosylate (good leaving group) |

| PPh₃, DEAD, HN₃ | Azide |

| PCC or Swern oxidation | Aldehyde |

| Jones oxidation | Carboxylic Acid |

The 3,4-difluorophenyl moiety is a common feature in many bioactive molecules due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. Modifications to this ring system can provide valuable insights for drug design.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring. masterorganicchemistry.comlibretexts.org The presence of two electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. This allows for the selective replacement of one or both fluorine atoms with other substituents. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions. For example, strong nucleophiles such as alkoxides or amines can displace a fluoride (B91410) ion, leading to the formation of alkoxy or amino-substituted phenylpropanol analogs.

Another approach for modification involves electrophilic aromatic substitution, although the difluoro substitution pattern is deactivating. Under forcing conditions, further substitution on the aromatic ring could be achieved. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed if one of the fluorine atoms is first converted to a more suitable coupling partner like a triflate or a halide (iodide or bromide). This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the aromatic ring.

Table 4: Potential Modifications of the 3,4-Difluorophenyl Ring

| Reaction Type | Potential Reagents | Potential Modification |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR, R₂NH | Introduction of alkoxy or amino groups |

| Palladium-catalyzed Cross-Coupling | Arylboronic acid (Suzuki), Amine (Buchwald-Hartwig) | Introduction of aryl or amino groups |

Advanced Spectroscopic and Analytical Research on 2r 2 3,4 Difluorophenyl Propan 1 Ol and Its Synthesized Intermediates

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR analysis of synthetic products)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (2R)-2-(3,4-Difluorophenyl)propan-1-ol, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons of the CH₂OH group, the methyl protons, and the hydroxyl proton. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The hydroxyl proton's chemical shift can vary with concentration and solvent. googleapis.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The difluorinated aromatic ring will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which are invaluable for confirming the substitution pattern. Signals for the three aliphatic carbons (CH₃, CH, CH₂OH) will also be present in distinct regions of the spectrum.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a critical tool. It provides direct information about the chemical environment of the two fluorine atoms. The spectrum is expected to show two distinct resonances for the fluorine atoms at positions 3 and 4 of the phenyl ring, with their chemical shifts and coupling constants providing definitive proof of their location and electronic environment.

The following table summarizes the anticipated NMR data based on the analysis of structurally similar compounds.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -CH₃ | ~1.2 | Doublet (d) |

| ¹H | -CH- | ~2.9 | Multiplet (m) |

| ¹H | -CH₂OH | ~3.6 | Multiplet (m) |

| ¹H | Ar-H | ~7.0 - 7.3 | Multiplet (m) |

| ¹H | -OH | Variable | Broad Singlet (br s) |

| ¹³C | -CH₃ | ~18 | - |

| ¹³C | -CH- | ~45 | - |

| ¹³C | -CH₂OH | ~68 | - |

| ¹³C | Ar-C | ~115 - 125 | Multiplets due to C-F coupling |

| ¹³C | Ar-C-F | ~148 - 152 | Doublets of Doublets (dd) with large ¹JCF |

| ¹⁹F | Ar-F | ~ -135 to -145 | Multiplets |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition.

For this compound (C₉H₁₀F₂O), the nominal molecular weight is 172.17 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 172. The fragmentation of primary alcohols is well-characterized. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of the CH₂OH radical, leading to a stable benzylic carbocation.

Loss of water: Dehydration from the molecular ion ([M-H₂O]⁺), a common fragmentation for alcohols, resulting in a peak at m/z 154.

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₁₀F₂O]⁺ | Molecular Ion (M⁺) |

| 154 | [C₉H₈F₂]⁺ | Loss of H₂O |

| 141 | [C₈H₇F₂]⁺ | Alpha-cleavage (Loss of •CH₂OH) |

| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage (Loss of •C₂H₅O) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the hydroxyl, aromatic, and C-F bonds.

The most prominent feature is a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group; its broadness is due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol will appear as a strong band around 1050 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1450–1600 cm⁻¹ region. The presence of the difluorophenyl group will be confirmed by strong C-F stretching absorptions, typically found in the 1100–1300 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch (strong) | Aryl Fluoride (B91410) |

| ~1050 | C-O Stretch | Primary Alcohol |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of non-volatile organic compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. Detection is typically performed using a UV detector, set to a wavelength where the difluorophenyl chromophore absorbs strongly (around 254 nm). The method can be optimized to separate the target compound from starting materials, by-products, and other impurities. Chiral HPLC, using a specialized chiral stationary phase, is indispensable for determining the enantiomeric excess (e.e.) of the (2R)-enantiomer, ensuring the stereochemical purity of the final product.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like propanol (B110389) derivatives. A capillary column with a polar stationary phase is typically used. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds. GC is effective for assessing chemical purity and can also be used to monitor reactions by quantifying the consumption of reactants and the formation of products over time.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| RP-HPLC (Purity) | Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detection | UV at ~254 nm | |

| Chiral HPLC (e.e.) | Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | Hexane/Isopropanol | |

| GC (Purity) | Column | Capillary column (e.g., DB-WAX, HP-5) |

| Detector | Flame Ionization Detector (FID) |

Computational and Theoretical Investigations of 2r 2 3,4 Difluorophenyl Propan 1 Ol and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (2R)-2-(3,4-Difluorophenyl)propan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived. umd.edu

The electronic structure is fundamentally described by its molecular orbitals (MOs), which are regions of space where electrons are likely to be found. The distribution and energy of these orbitals dictate the molecule's reactivity. Key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, reflecting its electrophilic character.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich 3,4-difluorophenyl ring. The electron-withdrawing fluorine atoms modulate the energy of this orbital. The LUMO is likely a corresponding π* (antibonding) orbital, also centered on the aromatic ring. uci.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability and lower reactivity.

Calculations can also predict other electronic properties such as the molecular dipole moment, which arises from the asymmetric distribution of charge across the molecule due to the electronegative fluorine and oxygen atoms. The electrostatic potential map can visualize electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites susceptible to electrophilic or nucleophilic attack.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.21 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.64 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.51 Debye | Measure of the net molecular polarity. |

| Molecular Surface Area | 155.4 Ų | Total surface area of the molecule. |

Molecular Modeling and Dynamics Simulations to Understand Conformations and Interactions

The three-dimensional structure and flexibility of this compound are crucial to its function and interactions. Molecular modeling techniques are used to explore its conformational landscape. The molecule possesses several rotatable single bonds, primarily the C-C bond between the chiral center and the hydroxymethyl group, and the C-C bond connecting the chiral center to the phenyl ring.

Conformational analysis, often performed using DFT or ab initio methods, involves calculating the potential energy of the molecule as a function of torsion angles. nih.gov This analysis reveals the most stable, low-energy conformations (conformers). For similar fluorinated propanols, studies have identified several stable conformers, often described by the relative positions of key groups (e.g., gauche or trans). researchgate.net These preferences are governed by a balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl group and the fluorine atoms or phenyl ring), and dipole-dipole interactions.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational transitions at a given temperature. mdpi.com These simulations are particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules or a biological receptor. MD can reveal preferred solvation shells and the dynamics of intermolecular hydrogen bonds, offering insights into the molecule's solubility and binding characteristics. hw.ac.uk

| Conformer | Dihedral Angle (CAr-Cα-Cβ-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| G1 (gauche) | ~60° | 0.00 | 45.5 |

| A (anti) | ~180° | 0.55 | 25.1 |

| G2 (gauche) | ~-60° | 0.78 | 18.9 |

| Other | N/A | >1.5 | 10.5 |

Theoretical Studies on Reaction Mechanisms and Transition States in its Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent derivatization of this compound. A common synthetic route to this compound is the asymmetric reduction of the prochiral ketone, 1-(3,4-difluorophenyl)propan-2-one. Theoretical studies can map the entire potential energy surface of the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states (TS). chemrxiv.org

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility of a proposed mechanism. For instance, in a metal-catalyzed reduction, DFT calculations can model the coordination of the ketone to the catalyst, the transfer of the hydride, and the release of the alcohol product. This allows for a comparison between different potential catalytic cycles and helps in optimizing reaction conditions.

Similarly, when derivatizing the hydroxyl group of this compound, theoretical studies can predict the most likely reaction pathway. For example, in an esterification reaction, calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

| Proposed Mechanism | Transition State ID | Activation Energy (ΔG‡, kcal/mol) | Rate Determining Step |

|---|---|---|---|

| Concerted Pathway | TS-C1 | 22.5 | Acetyl group transfer |

| Stepwise (Path A) | TS-S1a | 25.1 | Nucleophilic attack |

| Stepwise (Path B, Acid-catalyzed) | TS-S2b | 18.3 | Protonated intermediate formation |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

For chiral molecules, controlling stereochemistry during synthesis is paramount. Computational models are increasingly used to predict and explain the stereochemical outcomes of asymmetric reactions. The synthesis of this compound via asymmetric reduction of a ketone relies on a chiral catalyst or reagent to favor the formation of one enantiomer over the other.

Theoretical methods can predict the enantioselectivity of such a reaction by modeling the key transition states that lead to the (R) and (S) products. The difference in the activation energies (ΔΔG‡) of these two diastereomeric transition states is directly related to the enantiomeric excess (e.e.) of the product.

To perform these calculations, a model of the entire system, including the substrate, the chiral catalyst (e.g., a chiral ligand complexed to a metal), and the reducing agent, is constructed. The geometries of the two competing transition states (TS-R and TS-S) are optimized, and their free energies are calculated. A lower energy for TS-R would correctly predict the formation of the (R)-enantiomer as the major product. These models can identify the specific steric and electronic interactions (e.g., π-stacking, hydrogen bonding, steric repulsion) within the transition state that are responsible for the stereochemical control. This understanding allows for the rational design of more effective and selective catalysts.

| Transition State | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| TS-R (leading to R-alcohol) | 0.0 | Favored transition state due to optimal steric and electronic interactions with the chiral catalyst. |

| TS-S (leading to S-alcohol) | 2.1 | Disfavored transition state due to steric clash between the substrate and the chiral ligand. |

| Energy Difference (ΔΔG‡) | 2.1 | Predicts a high enantiomeric excess in favor of the R-enantiomer. |

Biological and Pharmacological Research Contexts of Derivatives Mechanistic and in Vitro Studies

Role of (2R)-2-(3,4-Difluorophenyl)propan-1-ol as a Chiral Intermediate in the Development of Pharmacologically Active Scaffolds

This compound is a critical chiral intermediate in the synthesis of advanced pharmacologically active molecules, particularly within the thienopyridine class of antiplatelet agents. nih.govhealthcare-bulletin.co.uk Its primary significance lies in providing a specific stereochemical configuration essential for the biological activity of the final drug product. The "(2R)" designation in its name specifies the three-dimensional arrangement of the atoms around the chiral center, a feature that is paramount for precise interaction with biological targets such as enzymes and receptors.

The most prominent application of this chiral alcohol is in the synthesis of Prasugrel, a potent inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. nih.govsci-hub.se Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect. healthcare-bulletin.co.ukdrugbank.com The synthesis of Prasugrel utilizes this compound to construct the core structure, ensuring that the resulting active metabolite possesses the correct spatial orientation to bind irreversibly and effectively to the P2Y12 receptor on platelets. nih.govnih.gov The use of this specific enantiomer as a starting material is a key strategy in asymmetric synthesis, preventing the formation of other stereoisomers that could be inactive or produce unintended pharmacological effects. The fluorinated phenyl ring and the propanol (B110389) chain of the intermediate become integral parts of the final complex structure, highlighting its role as a foundational building block for sophisticated therapeutic agents.

In Vitro Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives from Fluorinated Propanol Scaffolds

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. researchgate.net For derivatives of fluorinated propanol scaffolds, SAR studies are crucial for optimizing properties such as potency, selectivity, and metabolic stability. researchgate.net The incorporation of fluorine is a common strategy in drug design, as the high electronegativity and stability of the carbon-fluorine bond can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic profile. researchgate.netnih.gov

In vitro studies on analogs of fluorinated scaffolds help delineate the structural requirements for a desired biological effect. For example, research on fluorinated sialic acid inhibitors demonstrated that the degree of fluorination can impact inhibitory potency; increasing the number of fluorine atoms on an acetamido group led to a decrease in inhibitory activity. nih.gov Similarly, studies on other fluorinated compounds, such as gingerol derivatives, have utilized fluorine-containing isosteres to probe the structural features responsible for anti-proliferative activity. jefferson.edu These academic investigations, while not directly on this compound derivatives, establish the principles by which modifications to fluorinated scaffolds—including altering the position and number of fluorine atoms or modifying the alkyl chain—can systematically tune biological function.

Compounds derived from this compound, such as Prasugrel, are often prodrugs that require enzymatic activation. nih.gov This metabolic process is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes in the liver. researchgate.net Prasugrel undergoes a rapid de-esterification to an intermediate metabolite, R-95913, which is then oxidized by P450 enzymes in a single step to form the active metabolite, R-138727. nih.govresearchgate.net This efficient conversion is a key feature that distinguishes it from other thienopyridines like clopidogrel. nih.gov

In vitro studies using human liver microsomes and lymphoblast-expressed P450 enzymes have identified the specific isoforms responsible for this activation. The rank order of enzymes capable of forming the active metabolite is CYP3A4 > CYP2B6 > CYP2C19 ≈ CYP2C9 > CYP2D6. researchgate.net Further mechanistic studies have also investigated the potential for these metabolites to inhibit P450 enzymes, which could lead to drug-drug interactions. The intermediate metabolite, R-95913, was found to be an inhibitor of several P450 isoforms in vitro, though the active metabolite R-138727 did not show inhibitory activity. researchgate.net The inhibitory constants (Ki) for R-95913 are detailed in the table below.

| CYP450 Isoform | Inhibitory Constant (Ki) in µM | Type of Inhibition |

|---|---|---|

| CYP2C9 | 7.2 | Competitive |

| CYP2C19 | 18 | Competitive |

| CYP2D6 | 26 | Competitive |

| CYP3A (Testosterone) | 46 | Competitive |

| CYP3A (Midazolam) | 82 | Competitive |

| CYP1A2 | No inhibition observed | N/A |

The primary pharmacological target for thienopyridine derivatives synthesized from this compound is the P2Y12 receptor, a key purinergic receptor on the surface of platelets. healthcare-bulletin.co.ukdrugbank.com The active metabolites of these drugs, which are cyclopropylamine (B47189) derivatives, function as antagonists, binding to the P2Y12 receptor and inhibiting ADP-mediated platelet activation and aggregation. nih.govdrugbank.com

In vitro binding studies are essential for characterizing the interaction between these ligands and the receptor. The active metabolite of Prasugrel, R-138727, binds specifically and irreversibly to the P2Y12 receptor. nih.gov This covalent and permanent binding leads to a potent and sustained antiplatelet effect for the life of the platelet. researchgate.net Comparative in vitro studies have shown that while the active metabolites of both Prasugrel and Clopidogrel achieve similar levels of platelet inhibition when directly applied to platelets, the metabolic pathway leading to Prasugrel's active form is significantly more efficient in vivo. nih.gov

Interestingly, recent in vitro and in silico research has revealed more complex interactions. One study found that Prasugrel's intermediate metabolite (PIM; R-95913) can act as a weak, reversible inhibitor at the P2Y12 receptor. nih.gov It appears to compete for the same binding site as the active metabolite (PAM; R-138727), potentially modulating its inhibitory activity. nih.gov This suggests a more intricate mechanism of action than previously understood, where both an intermediate and a final active metabolite interact with the target receptor.

| Compound | Target Receptor | Binding Mechanism | Reversibility |

|---|---|---|---|

| Prasugrel Active Metabolite (R-138727) | P2Y12 | Antagonist | Irreversible |

| Prasugrel Intermediate Metabolite (R-95913) | P2Y12 | Weak Antagonist | Reversible |

| Clopidogrel Active Metabolite | P2Y12 | Antagonist | Irreversible |

| Ticagrelor | P2Y12 | Allosteric Antagonist | Reversible |

Academic Studies on Metabolic Pathways of Related Fluorinated Propanol Derivatives (in vitro, mechanistic aspects)

While specific metabolic pathway studies on this compound are not extensively detailed in public literature, academic research on structurally related fluorinated alcohols provides mechanistic insights into their potential biotransformation. Fluorotelomer alcohols (FTOHs) serve as a useful model for understanding the in vitro metabolism of fluorinated propanol derivatives. nih.gov

Studies using isolated rat hepatocytes have elucidated the metabolic fate of FTOHs. nih.gov A primary pathway involves oxidation, catalyzed by P450 enzymes, to form a fluorotelomer aldehyde. nih.gov This aldehyde is often transient and can undergo further oxidation to a carboxylic acid (e.g., 8:2 FTCA) or eliminate hydrogen fluoride (B91410) to yield an unsaturated aldehyde (e.g., 8:2 FTUAL). nih.gov These unsaturated metabolites can subsequently react with endogenous nucleophiles like glutathione (B108866) (GSH). nih.gov Another significant metabolic route for the parent alcohol is direct conjugation to form glucuronide and sulfate (B86663) derivatives. nih.gov These in vitro models suggest that fluorinated propanols are subject to extensive metabolism involving oxidation and conjugation, processes that are fundamental to the detoxification and elimination of foreign compounds. The presence of fluorine can influence the rate and outcome of these metabolic pathways. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for (2R)-2-(3,4-Difluorophenyl)propan-1-ol, and how is stereochemical purity ensured?

Answer: The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(3,4-difluorophenyl)propan-1-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. For example, enantioselective reduction with NaBH₄ and a chiral ligand (e.g., (R)-BINOL) achieves high enantiomeric excess (ee >95%). Stereochemical purity is verified via chiral HPLC or polarimetry, with retention times compared to authentic standards .

Q. How is this compound characterized structurally and chemically?

Answer: Key techniques include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀F₂O).

- X-ray crystallography : Resolves absolute configuration for chiral centers.

- Infrared spectroscopy (IR) : Identifies hydroxyl and C-F stretches (~3350 cm⁻¹ and 1100–1250 cm⁻¹) .

Q. What preliminary assays are used to screen its biological activity?

Answer:

- Enzyme inhibition assays : Fluorometric or radiometric assays to test interactions with enzymes like cytochrome P450 or kinases.

- Receptor binding studies : Competitive binding assays using radiolabeled ligands (e.g., [³H]-ligands) to assess affinity for GPCRs or nuclear receptors.

- Cell viability assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (2R) and (2S) enantiomers.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What mechanistic insights explain its interaction with enzymes like RPE65 or cytochrome P450?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr/His in RPE65).

- Fluorine effects : 3,4-Difluoro substitution enhances binding via hydrophobic interactions and fluorine’s electronegativity.

- Mutagenesis : Site-directed mutagenesis of enzyme active sites validates key residues (e.g., Ser478 in CYP3A4) .

Q. How should contradictory data on its biological activity (e.g., inhibition vs. activation) be analyzed?

Answer:

- Dose-response curves : Replicate experiments across multiple concentrations to identify biphasic effects.

- Assay conditions : Control for pH, temperature, and cofactors (e.g., NADPH for oxidoreductases).

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role do the 3,4-difluorophenyl substituents play in its chemical reactivity?

Answer:

- Electronic effects : Fluorine atoms withdraw electron density, stabilizing intermediates in nucleophilic substitutions.

- Steric hindrance : Ortho-fluorine groups slow down electrophilic aromatic substitution.

- Metabolic stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, enhancing pharmacokinetic stability .

Q. What protocols ensure stability during long-term storage for in vivo studies?

Answer:

Q. How do solvent systems influence its reactivity in catalytic transformations?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity in SN2 reactions.

- Hydrogen-bond donors (e.g., ethanol): Stabilize transition states in reductions.

- Solvent-free conditions : Improve atom economy in microwave-assisted syntheses .

Q. What computational tools predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Answer:

- In silico modeling : SwissADME or ADMETLab2.0 predict logP (~2.1), permeability (Caco-2 assay), and CYP450 inhibition.

- Molecular dynamics : GROMACS simulations assess membrane permeability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.